molecular formula C5H10N4 B8047379 1-Cyano-3-propylguanidine

1-Cyano-3-propylguanidine

Cat. No.: B8047379
M. Wt: 126.16 g/mol
InChI Key: QIGXZTUCWRZELB-UHFFFAOYSA-N
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Description

1-Cyano-3-propylguanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. The compound’s structure includes a cyano group (-CN) and a propyl group (-C3H7) attached to the guanidine core, which contributes to its unique properties and reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-propylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Mechanism of Action

The mechanism by which 1-Cyano-3-propylguanidine exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple resonance structures, allowing it to interact with various biological molecules such as DNA and proteins . This interaction can inhibit enzyme activity or alter protein conformation, leading to its biological effects.

Comparison with Similar Compounds

  • 1-Cyano-2-propylguanidine
  • 1-Cyano-4-propylguanidine
  • 1-Cyano-3-methylguanidine

Comparison: 1-Cyano-3-propylguanidine is unique due to its specific substitution pattern, which affects its reactivity and interaction with biological molecules. Compared to other similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

1-cyano-2-propylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-8-5(7)9-4-6/h2-3H2,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGXZTUCWRZELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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